molecular formula C24H26N6O3S B10870883 7-benzyl-1,3-dimethyl-8-[4-(thiophen-2-ylacetyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1,3-dimethyl-8-[4-(thiophen-2-ylacetyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10870883
M. Wt: 478.6 g/mol
InChI Key: XDVKFFXTMOLTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-BENZYL-1,3-DIMETHYL-8-{4-[2-(2-THIENYL)ACETYL]PIPERAZINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a benzyl group, a dimethyl group, and a thienyl-acetyl-piperazino moiety attached to a purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-1,3-DIMETHYL-8-{4-[2-(2-THIENYL)ACETYL]PIPERAZINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or xanthine derivatives.

    Introduction of the Benzyl and Dimethyl Groups: Benzylation and methylation reactions are employed to introduce the benzyl and dimethyl groups onto the purine core. These reactions often use reagents such as benzyl chloride and methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Thienyl-Acetyl-Piperazino Moiety: This step involves the acylation of piperazine with 2-(2-thienyl)acetyl chloride, followed by coupling with the modified purine core. The reaction conditions typically include the use of a solvent like dichloromethane and a catalyst such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and piperazino moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl and dimethyl groups. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Oxidized derivatives of the thienyl and piperazino moieties.

    Reduction: Reduced forms of the carbonyl groups, leading to alcohol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-BENZYL-1,3-DIMETHYL-8-{4-[2-(2-THIENYL)ACETYL]PIPERAZINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The thienyl-acetyl-piperazino moiety enhances its binding affinity and specificity, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-BENZYL-1,3-DIMETHYL-8-{4-[2-(2-THIENYL)ACETYL]PIPERAZINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N6O3S

Molecular Weight

478.6 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-[4-(2-thiophen-2-ylacetyl)piperazin-1-yl]purine-2,6-dione

InChI

InChI=1S/C24H26N6O3S/c1-26-21-20(22(32)27(2)24(26)33)30(16-17-7-4-3-5-8-17)23(25-21)29-12-10-28(11-13-29)19(31)15-18-9-6-14-34-18/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

XDVKFFXTMOLTIO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)CC4=CC=CS4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.